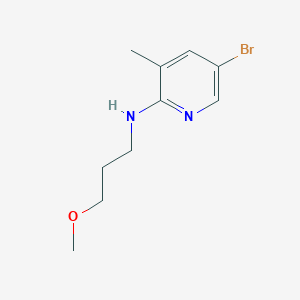

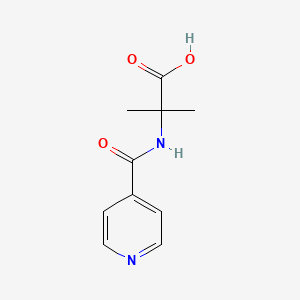

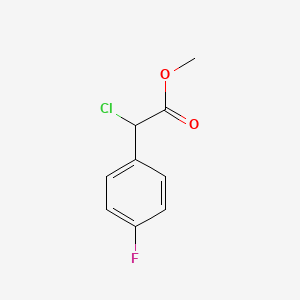

![molecular formula C10H11NO4 B1442052 3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid CAS No. 90281-70-2](/img/structure/B1442052.png)

3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Proteomics Research

This compound is utilized in proteomics research as a building block for synthesizing peptides and proteins. Its unique structure allows for the introduction of furan rings into peptides, which can significantly alter their biochemical properties and stability .

Sustainable Chemical Synthesis

The compound serves as a precursor for the synthesis of novel 3-(2-furyl)acrylic acids and their derivatives. These are sustainable chemical building units derived from carbohydrate-based furfurals, which are important for developing eco-friendly synthesis pathways .

Organic Catalysis

In the field of organic catalysis, this compound is used to explore new catalytic reactions. Its furan ring can engage in various organic transformations, providing a platform for discovering new catalytic processes .

Drug Design and Discovery

Due to its structural complexity and potential bioactivity, “3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid” is a candidate for drug design and discovery. It could be a key intermediate in the synthesis of novel pharmaceuticals .

Material Science

The furan moiety within the compound’s structure makes it a valuable component for material science research, particularly in the creation of polymers and co-polymers with unique properties .

Bioconjugation Techniques

This compound can be used in bioconjugation techniques where it is attached to biomolecules to study or modify their function. The furan ring can act as a reactive site for further functionalization .

Analytical Chemistry

In analytical chemistry, “3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid” can be used as a standard or reagent in chromatography and mass spectrometry to identify or quantify biological substances .

Agricultural Chemistry

The compound’s potential activity against plant pathogens makes it a subject of interest in agricultural chemistry. It could lead to the development of new agrochemicals that protect crops from diseases .

Propriétés

IUPAC Name |

3-[3-(furan-2-yl)prop-2-enoylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-9(11-6-5-10(13)14)4-3-8-2-1-7-15-8/h1-4,7H,5-6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIDPALCXIWYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl tetrahydro-1H-pyrrolo[3,4-C]isoxazole-5(3H)-carboxylate](/img/structure/B1441969.png)

![3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1441983.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1441985.png)

![[(3-Ethoxypyridin-2-yl)methyl]amine](/img/structure/B1441987.png)